3-Ethoxyaniline
CAS No.: 621-33-0
Cat. No.: VC21178554
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 621-33-0 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 3-ethoxyaniline |
Standard InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 |
Standard InChI Key | WEZAHYDFZNTGKE-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1)N |
Canonical SMILES | CCOC1=CC=CC(=C1)N |
Boiling Point | 478 °F at 760 mm Hg (NTP, 1992) |
Flash Point | greater than 235 °F (NTP, 1992) |
Introduction
Physical and Chemical Properties
3-Ethoxyaniline (CAS No. 621-33-0) is an aromatic amine with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It typically appears as a light yellow to dark red liquid at room temperature . The compound possesses several distinctive physical and chemical characteristics that influence its behavior in various applications.
Physical Properties
The physical properties of 3-Ethoxyaniline are summarized in the following table:
Chemical Properties
The chemical behavior of 3-Ethoxyaniline is largely influenced by both its amino group and the ethoxy substituent. The compound has a pKa value of 4.18 at 25°C, indicating its weakly basic nature . The electron-donating effect of the ethoxy group enhances the nucleophilicity of the amino group, making it reactive toward electrophilic reagents.
Regarding stability, 3-Ethoxyaniline is generally stable under normal conditions but is sensitive to prolonged exposure to light and air . It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can lead to potentially hazardous reactions .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 3-Ethoxyaniline, ranging from laboratory-scale procedures to industrial production methods.
Laboratory Synthesis
Several methods for synthesizing 3-Ethoxyaniline on a laboratory scale have been reported:
Reduction of Nitro Compounds
One common approach involves the reduction of 3-nitroanisole using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds under mild conditions and typically yields high purity 3-Ethoxyaniline.
One-Pot Reaction Method
A more recent method involves a one-pot reaction using m-aminophenol as the starting material. This procedure involves:
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Combining m-aminophenol, alkali, and a solvent in a reaction vessel
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Adding an alkylating agent or a catalyst and alkylating agent simultaneously
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Stirring at room temperature for 0.5-1 hour
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Raising the temperature to 40-80°C and allowing the reaction to proceed for 1-8 hours
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Cooling, filtering, and purification by reduced pressure distillation
This method offers advantages including lower reaction temperatures, higher safety performance, convenient operation, and high product purity and yield .
Industrial Production
On an industrial scale, 3-Ethoxyaniline is typically produced through catalytic hydrogenation of 3-nitroanisole. This process employs palladium or platinum catalysts under high pressure and temperature conditions, usually in solvents such as ethanol or methanol to facilitate the reduction process.
Chemical Reactions and Reactivity
3-Ethoxyaniline demonstrates a rich chemistry due to the presence of both the amino group and the ethoxy substituent on its aromatic ring.
Oxidation Reactions
3-Ethoxyaniline can undergo oxidation reactions with oxidizing agents such as potassium permanganate in acidic media, leading to the formation of corresponding quinones.
Reduction Reactions
The compound can be further reduced using agents like sodium borohydride in ethanol to form its hydrochloride derivative.
Substitution Reactions
As an aromatic amine, 3-Ethoxyaniline readily participates in electrophilic aromatic substitution reactions:
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Nitration: Using concentrated sulfuric and nitric acid mixtures
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Sulfonation: With concentrated sulfuric acid
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Halogenation: With appropriate halogenating agents
Coupling Reactions
3-Ethoxyaniline has been explored for its ability to participate in selective photocatalytic coupling reactions, as demonstrated in recent research using thiophene-based photocatalysts .
Reaction Products
The major products formed in various reactions of 3-Ethoxyaniline include:
Reaction Type | Reagent | Major Product |
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Oxidation | Potassium permanganate (acidic) | 3-Ethoxybenzoquinone |
Reduction | Sodium borohydride | 3-Ethoxyaniline hydrochloride |
Nitration | H2SO4/HNO3 | 3-Nitro-4-ethoxyaniline |
Sulfonation | H2SO4 | 3-Sulfo-4-ethoxyaniline |
Halogenation | Br2, Cl2 | 3-Bromo-4-ethoxyaniline |
Applications and Uses
3-Ethoxyaniline finds applications across multiple sectors due to its versatile chemical properties.
Chemical Synthesis Applications
The compound serves as a valuable precursor in the synthesis of various chemical entities:
In a specific example from research literature, 3-Ethoxyaniline has been utilized in the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which demonstrated promising antibacterial and antimycobacterial activities .
Pharmaceutical Applications
In pharmaceutical research, 3-Ethoxyaniline is employed in:
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Development of pharmaceutical intermediates
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Synthesis of potential active pharmaceutical ingredients
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Building block for bioactive molecules
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Design and synthesis of compounds with antimicrobial properties
Industrial Applications
The industrial significance of 3-Ethoxyaniline is evident in various sectors:
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Dye and Pigment Industry: Used as a key intermediate in the synthesis of azo dyes, which are extensively employed in textiles and printing industries due to their vibrant colors and stability
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Polymer Chemistry: Utilized in the production of conductive polymers, which find applications in electronics and sensor technologies
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Corrosion Inhibitors: Investigated for potential applications in formulating corrosion inhibitors for protection of metals in industrial applications
Biological Activity and Toxicology
Antimicrobial Properties
Research indicates that 3-Ethoxyaniline exhibits antimicrobial activity against various bacterial strains. Derivatives of 3-Ethoxyaniline, particularly N-alkoxyphenylanilides, have shown significant antibacterial and antimycobacterial activity. Some compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ampicillin .
Toxicological Profile
The toxicological properties of 3-Ethoxyaniline warrant careful consideration for its safe handling and use. While specific data for 3-Ethoxyaniline is limited, insights can be drawn from studies on structurally similar compounds like 4-Ethoxyaniline (p-Phenetidine).
Acute Toxicity
Information on the acute toxicity of 3-Ethoxyaniline suggests potential concerns. Symptoms of exposure may include:
Repeated Exposure Effects
Studies on related compounds suggest that repeated exposure to 3-Ethoxyaniline may cause damage to blood components. For instance, 4-Ethoxyaniline caused erythrocytotoxicity in rats at doses of 86.2 mg/m³ and above during a four-week inhalation study .
The study on 4-Ethoxyaniline revealed effects including:
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Increased methaemoglobin levels
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Decreased haemoglobin, red blood cell count, and haematocrit
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Increased reticulocyte count
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Increased spleen weight
These findings suggest that 3-Ethoxyaniline may exhibit similar toxicity profiles to its structural analogue, aniline .
Genotoxicity
Based on studies of related compounds, there are concerns regarding potential genotoxicity. 4-Ethoxyaniline has been classified as a Category 3 mutagenic substance with the risk phrase "Possible risk of irreversible effects" .
Comparison with Related Compounds
Understanding the relationship between 3-Ethoxyaniline and structurally similar compounds provides valuable insights into structure-activity relationships.
Structural Analogues
The following table compares 3-Ethoxyaniline with related compounds:
Compound | Structure Characteristics | Key Differences |
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3-Ethoxyaniline | Ethoxy group at third position of aniline | Reference compound |
4-Ethoxyaniline | Ethoxy group at fourth position of aniline | Different substitution position affects reactivity and biological activity |
m-Anisidine | Methoxy group instead of ethoxy at third position | Smaller alkoxy group affects lipophilicity and biological interactions |
p-Anisidine | Methoxy group at fourth position | Combination of different group and position |
3-Ethoxy-N,N-diethylaniline | Additional diethyl groups on the nitrogen atom | Tertiary amine with different reactivity profile |
Structure-Activity Relationships
The position and nature of substituents on the aniline ring significantly influence the compound's properties and activities:
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The meta-position substitution in 3-Ethoxyaniline imparts distinct electronic and steric characteristics compared to para-substituted analogues
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The ethoxy group donates electron density to the aromatic ring, enhancing its reactivity toward electrophilic attack
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The size and lipophilicity of the alkoxy group (ethoxy vs. methoxy) affect the compound's biological activity and interaction with molecular targets
Research on N-alkoxyphenylanilides derived from various substituted anilines suggests that cytotoxicity increases with increasing bulkiness of the alkoxy chain and increasing surface activity of the compounds .
Current Research and Future Perspectives
Recent Developments
Recent research on 3-Ethoxyaniline and its derivatives has focused on several areas:
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Antimicrobial Agents: Development of 3-Ethoxyaniline-derived compounds with enhanced antimicrobial properties, particularly against resistant bacterial strains
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Photocatalytic Applications: Exploration of 3-Ethoxyaniline in photocatalytic coupling reactions using broadband absorption covalent organic frameworks
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Anticonvulsant Compounds: Research on 4-(3-alkoxy-phenyl)-2,4-dihydro- triazol-3-ones derived from alkoxy-substituted anilines including 3-Ethoxyaniline, which have shown promising anticonvulsant activity in experimental models
Future Research Directions
Several promising research directions for 3-Ethoxyaniline include:
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Further exploration of its potential in developing novel antimicrobial agents, particularly against resistant pathogens
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Investigation of its application in creating advanced materials for electronics and sensors
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Development of more efficient and environmentally friendly synthesis methods
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More comprehensive toxicological studies to better understand its safety profile
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Exploration of its potential in other pharmaceutical applications beyond antimicrobial properties
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